molecular formula C18H22N6O2 B10986445 N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10986445
M. Wt: 354.4 g/mol
InChI Key: OCPAEJWURKJCHY-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidinyl group and a benzylamino-oxoethyl moiety, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(benzylamino)-2-oxoethyl acrylate with 4-(pyrimidin-2-yl)piperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with monoamine oxidase and other molecular targets makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O2/c25-16(21-13-15-5-2-1-3-6-15)14-22-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,21,25)(H,22,26)

InChI Key

OCPAEJWURKJCHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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